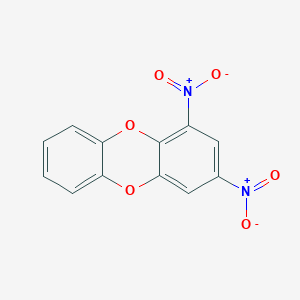

1,3-Dinitrooxanthrene

Description

However, based on nomenclature conventions, it likely refers to a derivative of oxanthrene (a tricyclic aromatic hydrocarbon) with nitro groups substituted at the 1- and 3-positions. Oxanthrene derivatives are structurally similar to fluoranthene, anthanthrene, and pyrene-based compounds, which are well-documented in the literature. Notably, 1,3-dinitropyrene (a nitro-substituted polycyclic aromatic hydrocarbon) and anthanthrene (a hexacyclic aromatic compound) share structural and functional similarities with hypothetical 1,3-dinitrooxanthrene .

Properties

Molecular Formula |

C12H6N2O6 |

|---|---|

Molecular Weight |

274.19g/mol |

IUPAC Name |

1,3-dinitrodibenzo-p-dioxin |

InChI |

InChI=1S/C12H6N2O6/c15-13(16)7-5-8(14(17)18)12-11(6-7)19-9-3-1-2-4-10(9)20-12/h1-6H |

InChI Key |

YKBFDZKCVIXREA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dinitropyrene

- Chemical Structure : 1,3-Dinitropyrene (C₁₆H₈N₂O₄) consists of a pyrene backbone with nitro groups at the 1- and 3-positions. This contrasts with oxanthrene derivatives, which feature an oxygen-containing tricyclic system .

- Physicochemical Properties: Property 1,3-Dinitropyrene Hypothetical 1,3-Dinitrooxanthrene Molecular Weight 298.25 g/mol ~280–300 g/mol (estimated) Stability High thermal stability Likely lower due to oxygen moiety Reactivity Electrophilic nitro groups Similar reactivity expected Toxicological Data: 1,3-Dinitropyrene is mutagenic and carcinogenic, with documented genotoxic effects in bacterial assays (e.g., Ames test) . Similar toxicity may be anticipated for 1,3-dinitrooxanthrene due to nitro group presence.

Anthanthrene

- Chemical Structure : Anthanthrene (C₂₂H₁₂) is a fully aromatic hexacyclic hydrocarbon. Unlike oxanthrene derivatives, it lacks oxygen and nitro functional groups .

- Key Differences :

- Electron Density : Anthanthrene’s extended conjugation system enhances electron delocalization, whereas nitro groups in 1,3-dinitrooxanthrene would reduce electron density.

- Applications : Anthanthrene is used in organic electronics, while nitro-substituted oxanthrenes might find use in explosives or dyes.

Fluoranthene Derivatives

Fluoranthene and its dihydrodiol, dimethoxy, and hydroxy derivatives (e.g., compounds 1–28 in ) share tricyclic frameworks but lack nitro substituents. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.